molecular formula C23H19FN4O2S2 B4681724 N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(3-methoxyphenyl)urea CAS No. 6381-19-7

N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(3-methoxyphenyl)urea

Cat. No. B4681724
CAS RN: 6381-19-7
M. Wt: 466.6 g/mol
InChI Key: IOGJDJLMRQCJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the reaction of appropriate thiols with halogenated compounds. In a related synthesis, Banu et al. (2013) described the preparation of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4] thiadiazole via an intermediate, showcasing the fundamental steps which might be similar to those used in synthesizing the compound of interest. These steps typically involve nucleophilic substitution and cyclization reactions to form the thiadiazole ring (Banu, Vasundhara, Lamani, Khazi, & Begum, 2013).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives, including the target compound, can be determined through spectroscopic methods (IR, NMR) and X-ray crystallography. Shi et al. (2011) presented the crystal structure determination of a related thiadiazole compound, offering insights into the planar configuration mediated by intramolecular hydrogen bonding, which is likely similar in the target molecule (Shi, 2011).

Chemical Reactions and Properties

Thiadiazole compounds undergo various chemical reactions, including nucleophilic substitution and electrophilic addition, depending on the functional groups attached. The synthesis process often outlines the reactivity of these molecules. For example, the reaction conditions detailed by Banu et al. (2013) highlight the susceptibility of the thiadiazole ring to substitutions at specific positions (Banu et al., 2013).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, including solubility, melting point, and crystalline structure, can significantly influence their application in chemical synthesis and pharmaceutical development. The crystallographic analysis by Shi et al. (2011) provides data on the molecular dimensions, crystal system, and space group, which are crucial for understanding the physical characteristics of these compounds (Shi, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, define the applications and potential biological activity of thiadiazole derivatives. The synthesis and structural analysis often reveal these properties, as demonstrated in the works of Banu et al. (2013) and Shi et al. (2011), who explored the chemical behaviors through various reactions and crystal structure determination (Banu et al., 2013); (Shi, 2011).

properties

IUPAC Name

1-[5-[2-[(2-fluorophenyl)methylsulfanyl]phenyl]-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN4O2S2/c1-30-17-9-6-8-16(13-17)25-22(29)26-23-28-27-21(32-23)18-10-3-5-12-20(18)31-14-15-7-2-4-11-19(15)24/h2-13H,14H2,1H3,(H2,25,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGJDJLMRQCJLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=NN=C(S2)C3=CC=CC=C3SCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364471
Record name STK565154
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6381-19-7
Record name STK565154
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(3-methoxyphenyl)urea
Reactant of Route 2
N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(3-methoxyphenyl)urea
Reactant of Route 3
N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(3-methoxyphenyl)urea
Reactant of Route 4
N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(3-methoxyphenyl)urea
Reactant of Route 5
N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(3-methoxyphenyl)urea
Reactant of Route 6
N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(3-methoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.